molecular formula C27H24F3N7O B12390663 Usp1-IN-3

Usp1-IN-3

Cat. No.: B12390663
M. Wt: 519.5 g/mol
InChI Key: PISYZSKLCLZDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Usp1-IN-3 is a selective inhibitor of ubiquitin-specific protease 1 (USP1), which is a deubiquitinating enzyme involved in the regulation of various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. This compound has shown potential in cancer research due to its ability to inhibit USP1-UAF1 with an IC50 value of less than 30 nM .

Preparation Methods

The synthesis of Usp1-IN-3 involves several steps, starting with the preparation of the core pyrrolo[3,2-d]pyrimidine structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.

Chemical Reactions Analysis

Usp1-IN-3 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents to yield reduced forms.

    Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Usp1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a tool compound to study the role of USP1 in various chemical processes.

    Biology: The compound is utilized to investigate the biological functions of USP1, including its role in DNA damage response and cell cycle regulation.

    Medicine: this compound has shown potential in cancer research, particularly in the study of BRCA1/2 mutant cancers.

Mechanism of Action

Usp1-IN-3 exerts its effects by selectively inhibiting USP1, a deubiquitinating enzyme that plays a crucial role in the regulation of protein ubiquitination. The inhibition of USP1 leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes, including DNA repair and cell cycle progression. This compound binds to a specific site on USP1, disrupting its deubiquitinating activity and leading to the stabilization of ubiquitinated substrates .

Comparison with Similar Compounds

Usp1-IN-3 is unique in its high selectivity and potency as a USP1 inhibitor. Similar compounds include:

These compounds share similar targets but differ in their binding sites, mechanisms of action, and potential therapeutic applications.

Properties

Molecular Formula

C27H24F3N7O

Molecular Weight

519.5 g/mol

IUPAC Name

2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-5-methyl-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C27H24F3N7O/c1-36-12-18(10-15-4-6-17(7-5-15)25-34-20(13-37(25)2)27(28,29)30)22-19(36)11-31-24(35-22)21-23(16-8-9-16)32-14-33-26(21)38-3/h4-7,11-14,16H,8-10H2,1-3H3

InChI Key

PISYZSKLCLZDRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=NC(=NC=C21)C3=C(N=CN=C3OC)C4CC4)CC5=CC=C(C=C5)C6=NC(=CN6C)C(F)(F)F

Origin of Product

United States

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